N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a benzo[b][1,4]oxazepine core and a sulfonamide group. The compound's CAS number is 1324694-55-4, and its molecular formula is , with a molecular weight of approximately 369.4 g/mol .
This compound is classified as a sulfonamide due to the presence of the sulfonamide functional group. Sulfonamides are known for their antibacterial properties and are often used in pharmaceutical applications. The specific structure of this compound suggests potential therapeutic uses that may warrant further investigation.
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide involves several key steps typically found in organic synthesis. While specific synthetic routes for this exact compound are not extensively documented, compounds with similar structures often utilize methods such as:
Technical details about reaction conditions (temperature, solvents, catalysts) are not readily available in the literature but can be inferred from related synthetic procedures.
The molecular structure of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide can be represented using various structural formulas:
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C)OCC(C1=O)(C)C
This notation describes the arrangement of atoms within the molecule and includes information about connectivity and branching.
The molecular weight of the compound is approximately 369.4 g/mol with a molecular formula of . Unfortunately, specific data regarding melting point or boiling point remains unavailable .
While specific reactions involving N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide are not well-documented in literature, it can be anticipated that this compound may participate in typical reactions associated with sulfonamides:
Technical details on reaction conditions would require experimental validation.
The mechanism of action for compounds like N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide may involve interactions at a molecular level with biological targets such as enzymes or receptors. Given its classification as a sulfonamide:
Data supporting these mechanisms would require further empirical studies.
Chemical properties are inferred based on structural characteristics:
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide has potential applications in:
Further research would be necessary to fully explore its applications in these fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: